molecular formula C14H15N5O2S B2499823 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione CAS No. 897453-62-2

1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione

Cat. No.: B2499823
CAS No.: 897453-62-2
M. Wt: 317.37
InChI Key: WLEOLYQOBLJSPQ-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methyl groups and a pyridin-3-ylmethylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 1,3,9-trimethylxanthine, and introduce the pyridin-3-ylmethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar structure but lacks the pyridin-3-ylmethylthio group.

    Theobromine (3,7-dimethylxanthine): Similar structure with fewer methyl groups.

    Theophylline (1,3-dimethylxanthine): Similar structure with fewer methyl groups and no pyridin-3-ylmethylthio group.

Uniqueness: 1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the pyridin-3-ylmethylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3,9-trimethyl-8-(pyridin-3-ylmethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-17-11-10(12(20)19(3)14(21)18(11)2)16-13(17)22-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOLYQOBLJSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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